molecular formula C21H23F3N2O5 B2714552 2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid CAS No. 1097873-45-4

2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid

Cat. No. B2714552
CAS RN: 1097873-45-4
M. Wt: 440.419
InChI Key: NDSZVOCQHRGPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an organic molecule with multiple functional groups, including two amine groups, a carboxylic acid group, and two methoxy groups attached to a phenyl ring . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenethyl group suggests a phenyl ring substituted with two methoxy groups and an ethyl chain, which is further substituted with an amino group .

Scientific Research Applications

Peptide Synthesis and Modification

A significant application of this compound is in peptide synthesis, where it acts as a building block for creating various peptide sequences. The hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring, as described by Albericio and Bárány (1991), showcases a method for solid-phase peptide synthesis using protected peptide segments. This technique is crucial for constructing peptides with precise amino acid sequences, which are essential for biological studies and drug development (Albericio & Bárány, 1991).

Unnatural Amino Acids for β-Sheet Mimics

Unnatural amino acids, resembling the compound , have been designed to mimic structural elements of proteins, such as β-strands. Nowick et al. (2000) developed an unnatural amino acid that duplicates the hydrogen-bonding functionality of a tripeptide β-strand. This molecule has applications in studying protein-protein interactions and designing novel protein structures (Nowick et al., 2000).

Antimicrobial and Antibacterial Properties

The trifluoromethyl group, a component of the chemical structure, has been investigated for its antimicrobial properties. Adamczyk-Woźniak et al. (2021) studied (trifluoromethoxy)phenylboronic acids, which share a similar motif with the compound , for their antimicrobial activity. These studies highlight the potential of such compounds in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Photoluminescent Material Development

Compounds containing the trifluoromethylphenyl group have also been explored for their photoluminescent properties. Ekinci et al. (2000) investigated the electrochemical oxidation of related compounds, demonstrating their potential as new classes of photoluminescent materials. This application is crucial for developing novel optical and electronic devices (Ekinci et al., 2000).

NMR Probes and Medicinal Chemistry

The compound's structural elements are useful in the design of NMR probes for studying biological systems. Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline derivatives, showing how such molecules can enhance the sensitivity of NMR studies. These findings have implications for both basic research and the development of medicinal compounds (Tressler & Zondlo, 2014).

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O5/c1-30-17-7-6-13(10-18(17)31-2)8-9-25-16(20(28)29)12-19(27)26-15-5-3-4-14(11-15)21(22,23)24/h3-7,10-11,16,25H,8-9,12H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSZVOCQHRGPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid

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